molecular formula C5H3Cl3N2O B1320953 2,4,6-Trichloro-5-methoxypyrimidine CAS No. 60703-46-0

2,4,6-Trichloro-5-methoxypyrimidine

Cat. No. B1320953
CAS RN: 60703-46-0
M. Wt: 213.44 g/mol
InChI Key: BXDZWBOGMCNUSE-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-methoxypyrimidine is a chemical compound that is part of the pyrimidine family, which is characterized by a six-membered ring structure with nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in various pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and methoxy groups on the pyrimidine ring can significantly alter the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of chlorinated pyrimidines can be complex due to the reactivity of the chlorine substituents. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, involves cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate . Another related compound, 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, is synthesized through cyclization of diethyl-2-(2-methoxyphenoxy)malonate with formamidine followed by halogenation . These methods highlight the typical approaches for synthesizing chlorinated pyrimidines, which may be adapted for the synthesis of 2,4,6-trichloro-5-methoxypyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often investigated using spectroscopic methods and theoretical calculations. For instance, the structure of 2-amino-4-chloro-6-methoxypyrimidine was studied using DFT calculations and various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectra . These methods provide insights into the vibrational frequencies, electronic structure, and molecular geometry, which are essential for understanding the behavior of the compound.

Chemical Reactions Analysis

Chlorinated pyrimidines can undergo various chemical reactions, including substitution and coupling reactions. The reactivity of these compounds is influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the methoxy group. For example, an unusual aromatic substitution was observed in the synthesis of 2-amino-4,5,6-trichloropyrimidine, where a nitro group was replaced by chloride . This highlights the potential for unexpected reactivity patterns in chlorinated pyrimidines.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyrimidines are determined by their molecular structure. The presence of chlorine atoms increases the density and boiling point of the compound, while the methoxy group can influence its solubility in organic solvents. The crystal structure of a related compound, 4-chloro-6-methoxypyrimidin-2-amine, shows that it forms hydrogen-bonded tapes in the crystal, which could affect its melting point and solubility . Additionally, the magnetic properties of a coordination compound containing 4-amino-6-methoxypyrimidine were studied, revealing antiferromagnetic character . While these properties are not directly for 2,4,6-trichloro-5-methoxypyrimidine, they provide a context for understanding the behavior of similar compounds.

Scientific Research Applications

Solubility and Equilibrium Studies

  • Solubility Measurements : The solubility of 2,4-dichloro-5-methoxypyrimidine was measured in various solvents like ethyl ethanoate, methanol, ethanol, and others, using laser monitoring observation techniques. This research aids in understanding the solid-liquid equilibrium of this compound (Liu et al., 2010).

Synthetic Applications

  • Synthetic Innovation : 2-Amino-4-methoxypyrimidine, which is structurally similar to 2,4,6-trichloro-5-methoxypyrimidine, was synthesized for industrial applications, focusing on cost-effectiveness and high yields (Ju Xiu-lian, 2009).
  • Synthesis of Derivatives : Studies on the thermal rearrangement of 2-methoxypyrimidines, including 5-(p-substituted phenyl)-2-methoxypyrimidines, have provided insights into the synthesis of various pyrimidine derivatives (Brown & Lee, 1970).

Chemical Analysis and Characterization

  • Spectroscopic Analysis : Research on 2-amino-4-chloro-6-methoxypyrimidine provided essential structural and vibrational insights through DFT/B3LYP/6-311++G(df,pd) level of theory, FT-IR, FT-Raman spectra, and UV absorption spectrum analysis (Cinar et al., 2013).

Environmental and Waste Management

  • Treatment of Anticancer Drugs Wastewater : A study explored the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine using a novel tubular porous electrode electrocatalytic reactor. This research contributes to the management of pharmaceutical waste (Zhang et al., 2016).

Photodynamic Therapy and Medical Applications

  • Antitumor Agent Synthesis : Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines, including 2-methoxy-4-morpholino-5-nitropyrimidine, were explored for their potential as antitumor agents, showcasing the versatility of pyrimidine derivatives in medical research (Thompson et al., 1997).

Magnetic and Optical Properties

  • Magnetic and Second Harmonic Generation Studies : The study of triaqua(4-amino-6-methoxypyrimidine) cuprate(II) sulfate revealed significant insights into its magnetic properties and second harmonic generation, indicating potential applications in materials science (Nasr et al., 2016).

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not getting in eyes, on skin, or on clothing, and using only under a chemical fume hood .

Relevant Papers The relevant papers retrieved discuss the synthesis and applications of 2,4,6-Trichloro-5-methoxypyrimidine . They provide valuable insights into the compound’s synthesis methods, chemical reactions, and potential applications.

properties

IUPAC Name

2,4,6-trichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZWBOGMCNUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604426
Record name 2,4,6-Trichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-methoxypyrimidine

CAS RN

60703-46-0
Record name 2,4,6-Trichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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